molecular formula C6H4BF9N2S B3028099 4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate CAS No. 1605274-62-1

4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate

Cat. No. B3028099
CAS RN: 1605274-62-1
M. Wt: 317.98 g/mol
InChI Key: GDZYRTFIIVPIBI-UHFFFAOYSA-N
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Description

The compound 4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate has been the subject of various studies due to its potential applications in organic synthesis and materials science. This compound is part of the aryldiazonium tetrafluoroborates family, which are known for their versatility in chemical reactions, particularly in the synthesis of aromatic compounds with the SF5 group, a moiety of interest due to its electron-withdrawing and lipophilic properties .

Synthesis Analysis

The synthesis of this compound involves the isolation of the compound as a stable salt. This process is crucial as it allows for the subsequent use of the compound in various transformations. The synthesis of related compounds, such as tetrakis[3,5-bis(pentafluorosulfanyl)phenyl]borate, has been achieved through the reaction of an aryl Grignard reagent with boron(III) chloride, indicating the potential for similar synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as the weakly coordinating anion tetrakis[3,5-bis(pentafluorosulfanyl)phenyl]borate, has been elucidated through single-crystal X-ray analysis, revealing a tetrahedral arrangement of the aryl units at the boron center. This structural information is vital for understanding the reactivity and stability of the compound .

Chemical Reactions Analysis

This compound has been employed in a wide array of chemical transformations. These include cross-coupling reactions such as Heck–Matsuda, Sonogashira, and Suzuki couplings, which are used to synthesize SF5-bearing alkenes, alkynes, and biaryl derivatives. Additionally, the compound has been used in dediazoniation reactions with various nucleophiles to produce p-SF5–C6H4X derivatives, and in click chemistry to generate triazoles. The versatility of this compound is further demonstrated by its use in homo-coupling and azo-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of aryldiazonium tetrafluoroborates, and by extension this compound, are influenced by the presence of the SF5 group. This group imparts significant lipophilicity and electron-withdrawing characteristics, which can affect the stability and reactivity of the compound. For instance, the related Na[S-BArF4] is stable up to temperatures greater than 250 °C, suggesting that this compound may also exhibit high thermal stability . The compound's reactivity in various solvents and under different conditions has been extensively studied, providing insights into its behavior in chemical syntheses .

Scientific Research Applications

Synthesis and Chemical Transformations

4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate has been synthesized and isolated as a stable salt, and its applications in various chemical transformations have been explored. It's used in the synthesis of novel SF5-bearing alkenes, alkynes, and biaryl derivatives through Heck–Matsuda, Sonogashira, and Suzuki coupling protocols. Its application also extends to dediazoniation with TMSX in various solvents, furnishing derivatives like p-SF5–C6H4X. This compound is involved in click chemistry and homo-coupling reactions, demonstrating its versatility in organic synthesis (Okazaki et al., 2014).

Photocatalysis and Radical Formation

Photodediazoniation of some 4-X-phenyldiazonium tetrafluoborates, including 4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate, in certain conditions leads to the formation of phenyl cations. These cations are involved in various reactions, including additions to solvents and trapping by pi nucleophiles. This process is crucial in understanding the chemoselectivity of triplet phenyl cations in photocatalytic reactions (Milanesi et al., 2003).

Oxidation and Dearomatization Reactions

Oxidation of 4-(Pentafluorosulfanyl)phenol and related compounds by various oxidizing agents results in the formation of SF5-substituted nitriles, esters, and acids. These reactions demonstrate the utility of this compound in the synthesis of aliphatic SF5-containing compounds, expanding the scope of available SF5-substituted materials (Vida et al., 2014).

Surface Modification and Electrochemistry

The electrochemical reduction of aryldiazonium salts, including this compound, on electrodes like gold and iron, leads to the formation of covalently bonded organic layers. These layers significantly impact the surface properties of the electrodes, affecting their reactivity and corrosion resistance. This application is critical in the field of material science and electrochemistry (Laforgue et al., 2005).

Biodegradation and Environmental Impact

The biodegradation of pentafluorosulfanyl-substituted compounds, including those derived from this compound, by microorganisms such as Pseudomonas spp. has been studied. This research is vital for understanding the environmental impact and fate of these compounds, which are emerging as potential pollutants due to their increasing use in various applications (Saccomanno et al., 2018).

Safety and Hazards

The compound is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust or mist, and protective gloves, clothing, and eye/face protection should be worn when handling it . If swallowed, it’s advised not to induce vomiting and to call a poison center or doctor immediately .

Future Directions

The unique physicochemical properties of the –SF5 group have resulted in its application within several fields, particularly medicinal chemistry as a –CF3 alternative, affording numerous –SF5 drug analogues with improved biological activities . The future directions of this compound could involve further exploration of its potential applications in these areas.

Mechanism of Action

Target of Action

It’s known that the compound is used in a variety of synthetic transformations utilized in fields of bioconjugation and drug development .

Mode of Action

The compound is involved in a wide assortment of reactions to form novel SF5-bearing alkenes, alkynes, and biaryl derivatives using Heck-Matsuda, Sonogashira, and Suzuki coupling protocols . Dediazoniation of the salt furnished the corresponding p-SF5—C6H4X, C6H4OS(O)(CF3)═NSO2CF3, and p-SF5—C6H4-NTf2 derivatives .

Biochemical Pathways

It’s known that the compound is used in a variety of synthetic transformations, suggesting its potential involvement in various biochemical pathways .

Pharmacokinetics

The –sf5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that the compound might have good bioavailability.

Result of Action

The compound is used to synthesize a wide variety of SF5-aromatics that are in high demand in many branches of chemistry including biomedicine and materials chemistry . The presence of the pentafluorosulfanyl (SF5) group imparts a number of favorable physical and chemical characteristics including thermal, hydrolytic, and chemical stability, high density, high electronegativity, and high lipophilicity .

Action Environment

The action of 4-(Pentafluorosulfanyl)phenyldiazonium Tetrafluoroborate is influenced by environmental factors. The compound demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that the compound’s action, efficacy, and stability might be relatively unaffected by environmental pH changes.

properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzenediazonium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5N2S.BF4/c7-14(8,9,10,11)6-3-1-5(13-12)2-4-6;2-1(3,4)5/h1-4H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZYRTFIIVPIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF9N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1605274-62-1
Record name 4-(Pentafluorosulfanyl)phenyldiazonium Tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-(pentafluorosulfanyl)benzene (495.9 mg, 2.263 mmol) in CH2Cl2 (10 mL) was added dropwise to BF3.OEt2 (493.3 mg, 3.476 mmol) in a flask cooled with an ice-water bath. tert-Butyl nitrite (300.1 mg, 2.910 mmol) in 2 mL of CH2Cl2 was added dropwise and stirred at 0° C. for 1 h. The precipitated colorless crystals were isolated by filtration. The crystals was dissolve in CH3CN (0.4 mL) and precipitated by addition of ether to give pale yellow solid crystals, which were washed with diethyl ether. Removal of the solvent under vacuum afforded the title compound as pale yellow crystals (605.1 mg, 84%): IR (ATR): {tilde over (v)}=2924, 2852, 2309, 1574, 1418, 1304, 1053, 768 cm−1. 1H NMR (500 MHz, CD3CN): δ=8.72 (d, J=9.2 Hz, 2H), 8.40 (d, J=9.2 Hz, 2H) ppm. 13C NMR (125 MHz, CD3COCD3): δ=160.4, (C), 134.4 (2CH), 129.5 (2CH), 120.4 (C) ppm. 19F NMR (470 MHz, CD3CN): δ=77.7 (quint, J=151 Hz, 1 F), 60.9 (d, J=151 Hz, 4 F), −151.5 (s, 4 F) ppm.
Quantity
495.9 mg
Type
reactant
Reaction Step One
Quantity
493.3 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300.1 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate
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4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate

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